molecular formula C7H9BrN2O3 B2611373 3-(4-Bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid CAS No. 1342150-55-3

3-(4-Bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid

Cat. No. B2611373
CAS RN: 1342150-55-3
M. Wt: 249.064
InChI Key: FEZADRMNIFTQRH-UHFFFAOYSA-N
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Description

“3-(4-Bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid” is a chemical compound that contains a pyrazole ring, which is a heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact molecular structure could not be retrieved from the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, it’s worth noting that organoboron compounds, which include boronic esters, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups .

Future Directions

The future directions for “3-(4-Bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid” and similar compounds could involve further exploration of their biological and pharmacological activities . Given the wide range of applications of pyrazole derivatives, there is potential for the development of new drugs .

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O3/c1-7(13,6(11)12)4-10-3-5(8)2-9-10/h2-3,13H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZADRMNIFTQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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